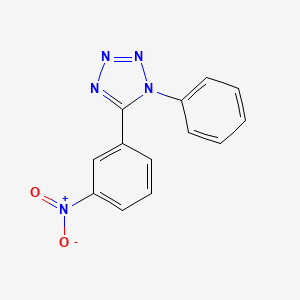

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole

Description

Properties

IUPAC Name |

5-(3-nitrophenyl)-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2/c19-18(20)12-8-4-5-10(9-12)13-14-15-16-17(13)11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUINNTXQGDNUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole in Organic Solvents

Executive Summary & Chemical Identity

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole is a 1,5-disubstituted tetrazole derivative of significant interest in the fields of high-energy density materials (HEDMs) and pharmaceutical chemistry. Its structural rigidity, combined with the electron-withdrawing nitro group and the nitrogen-rich tetrazole core, dictates a specific solubility profile critical for synthesis, purification (crystallization), and formulation.

This guide provides a comprehensive technical analysis of its solubility behavior, deriving insights from structural activity relationships (SAR) of homologous 1,5-diaryl tetrazoles. It establishes a validated experimental protocol for precise solubility determination and offers a thermodynamic framework for modeling dissolution.

Physicochemical Profile

| Parameter | Description |

| IUPAC Name | 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole |

| Molecular Formula | |

| Molecular Weight | 267.24 g/mol |

| Structural Features | Tetrazole Core : High polarity, aromatic stability.Nitro Group ( |

| Physical State | Solid (Crystalline), typically white to pale yellow needles. |

| Melting Point | ~145–155 °C (Analog dependent; 1,5-disubstituted tetrazoles typically melt >120 °C) [1, 2]. |

Solubility Landscape & Solvent Interaction Mechanisms

The solubility of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole is governed by the competition between the high lattice energy of the crystal (stabilized by

Solvent Classification & Solubility Tiers

Based on thermodynamic data of structurally analogous 1-phenyl-5-substituted tetrazoles [3, 4], the solubility profile follows a distinct polarity-driven hierarchy:

| Solubility Tier | Solvents | Interaction Mechanism | Application |

| Tier 1: High Solubility | DMSO, DMF, NMP | Strong dipole-dipole interactions; disruption of crystal lattice via high dielectric constant. | Reaction Media : Used for synthesis via [3+2] cycloaddition.[1][2][3] |

| Tier 2: Temperature-Dependent | Ethanol, Methanol, Acetone, Ethyl Acetate | Hydrogen bonding (alcohols) and dipole-dipole (ketones/esters). Solubility increases significantly with temperature ( | Purification : Ideal for recrystallization (soluble hot, insoluble cold). |

| Tier 3: Low/Insoluble | Water, Hexane, Cyclohexane, Toluene | Water : Hydrophobic phenyl rings prevent solvation despite polar core.Hexane : Lack of polar interactions to overcome lattice energy. | Anti-Solvents : Used to precipitate the product from reaction mixtures. |

Mechanistic Insight

-

The "Nitro" Effect : The 3-nitro group enhances the molecule's polarity compared to unsubstituted 1,5-diphenyltetrazole. This increases solubility in polar aprotic solvents (Acetone, DMSO) but decreases solubility in non-polar solvents (Toluene) compared to the non-nitrated analog.

-

The "Tetrazole" Effect : The N-rich ring accepts hydrogen bonds but lacks H-bond donors (in the 1,5-disubstituted form). Therefore, protic solvents like Ethanol are effective only when heated, as the solvent must donate H-bonds to the tetrazole nitrogens to solvate the molecule.

Experimental Protocol: Solubility Determination

Autonomy Directive: Standard literature values are often absent for specific intermediates. The following is a self-validating protocol designed for high-precision solubility measurement.

Validated Workflow (Isothermal Saturation Method)

This protocol minimizes errors from supersaturation and solvent evaporation.

Figure 1: Isothermal saturation workflow for precise solubility determination.

Analytical Quantification

For 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole, HPLC-UV is the preferred method over gravimetric analysis due to the compound's high melting point and potential thermal instability during drying.

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase : Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

-

Detection : UV at 254 nm (Aromatic absorption).

Thermodynamic Modeling & Crystallization Strategy

Understanding the thermodynamics of dissolution allows for the optimization of crystallization yields.

Thermodynamic Models

Experimental solubility data (

-

A, B, C : Empirical parameters derived from regression analysis.

-

Interpretation : If

is negative and large, the dissolution is strongly endothermic, indicating a steep solubility curve ideal for cooling crystallization.

Purification Decision Tree

The following logic ensures maximum recovery and purity based on solubility differentials.

Figure 2: Solvent selection logic for purification. Ethanol is the primary candidate for cooling crystallization due to its favorable safety profile and solubility differential.

Practical Applications & Synthesis Context

Synthesis Solvent Selection

The synthesis of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole is typically achieved via the Huisgen [3+2] cycloaddition of 3-nitrobenzonitrile and sodium azide (or phenyl azide) [6].

-

Recommended Solvent : DMF or DMSO .

-

Reasoning : These solvents dissolve both the inorganic azide (ionic) and the organic nitrile (lipophilic), facilitating the reaction at elevated temperatures (100–120 °C).

-

Workup : Post-reaction, the mixture is poured into ice water . The target tetrazole, being insoluble in water (Tier 3), precipitates out as a solid, while the solvent (DMF/DMSO) and unreacted azide salts remain in the aqueous phase.

Recrystallization Recommendation

For obtaining pharmaceutical-grade purity (>99.5%):

-

Primary Solvent : Ethanol (95%) .

-

Procedure : Dissolve crude solid in boiling ethanol. Filter hot to remove insoluble mechanical impurities. Allow to cool slowly to room temperature, then to 4°C.

-

Yield Expectation : 70–85% recovery depending on the precise temperature differential.

References

-

NIST Chemistry WebBook . 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole Properties (Analog Reference). National Institute of Standards and Technology. Link

-

Shkineva, T., et al. (2025).[5] Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E. Link

-

Wang, J., et al. (2019). Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents. Journal of Chemical Thermodynamics. Link

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

-

Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.org.za [scielo.org.za]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole molecular weight and formula

An In-depth Technical Guide to 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole, a disubstituted tetrazole with significant potential in medicinal chemistry. Tetrazole-based compounds are of immense interest to the pharmaceutical industry, primarily due to the tetrazole moiety's role as a bioisostere of the carboxylic acid group, which can enhance the pharmacokinetic profile of drug candidates.[1][2][3] This document details the fundamental physicochemical properties of the title compound, including its molecular formula and weight. It outlines a modern, field-proven synthetic methodology via copper-catalyzed N-arylation, moving beyond traditional cycloaddition routes. Furthermore, this guide explores the compound's prospective applications in drug development, contextualized by the well-established therapeutic relevance of the tetrazole scaffold. This paper is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced heterocyclic scaffolds in their research.

Introduction to the Tetrazole Scaffold in Drug Discovery

The Tetrazole Ring: A Privileged Structure

The tetrazole is a five-membered aromatic ring composed of one carbon and four nitrogen atoms, first synthesized in 1885.[4] This high-nitrogen heterocyclic system is chemically robust, exhibiting stability across a wide pH range and resistance to many common oxidizing and reducing agents.[4] Its unique electronic properties and planar structure make it a versatile component in the design of biologically active molecules.[5]

The Bioisostere Concept: Tetrazole as a Carboxylic Acid Mimic

A cornerstone of the tetrazole's importance in medicinal chemistry is its function as a bioisosteric replacement for the carboxylic acid group.[2][3] The 5-substituted-1H-tetrazole exhibits a pKa value comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. However, the tetrazole ring is more lipophilic than a carboxyl group, which can lead to improved cell membrane permeability and enhanced oral bioavailability.[1] This strategy has been successfully employed in numerous marketed drugs, including the antihypertensive agent Losartan and the antibiotic Cefazolin.[3][4]

Scope of this Guide

This guide focuses specifically on the 1,5-disubstituted derivative, 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole. The introduction of a phenyl group at the N1 position and a nitrophenyl group at the C5 position creates a rigid, well-defined three-dimensional structure that can be exploited for specific receptor binding. This document will provide the core chemical data, a robust synthetic protocol, and a discussion of its potential as a scaffold in modern drug discovery programs.

Physicochemical and Structural Characterization

Molecular Formula and Weight

The fundamental properties of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole are summarized below. The molecular formula and weight have been calculated based on its constituent atoms.

| Property | Value |

| Chemical Formula | C₁₃H₉N₅O₂ |

| Molecular Weight | 267.25 g/mol |

| IUPAC Name | 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole |

Predicted Spectroscopic Profile

While specific experimental spectra for this exact molecule are not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogues, such as 5-(nitrophenyl)-1H-tetrazole.[6][7]

| Technique | Expected Signature |

| FT-IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600 (Ar C=C stretch), ~1530 & ~1350 (asymmetric and symmetric N-O stretch of NO₂), ~1450-1250 (Tetrazole ring vibrations). The disappearance of the N-H stretch (around 3400 cm⁻¹) from the parent 1H-tetrazole is a key indicator of successful N1-phenylation.[8] |

| ¹H NMR (ppm) | Multiple signals in the aromatic region (7.5-8.8 ppm). Protons on the 1-phenyl ring will appear as a complex multiplet. Protons on the 3-nitrophenyl ring will exhibit a distinct pattern, with the proton between the two ring substituents likely being the most downfield. |

| ¹³C NMR (ppm) | Signals for 12 distinct aromatic carbons, plus the tetrazole ring carbon (C5). The C5 carbon is expected around 155-165 ppm. Carbons attached to the nitro group and the tetrazole ring will be significantly deshielded. |

Synthetic Strategy: A Modern Approach to 1,5-Disubstituted Tetrazoles

Rationale for Synthetic Route Selection

The direct synthesis of 1,5-disubstituted tetrazoles via a simple one-pot [3+2] cycloaddition of a nitrile and an organic azide is often challenging and can lead to mixtures of isomers. A more robust and contemporary strategy involves a two-step process: first, the synthesis of the 5-substituted-1H-tetrazole, followed by a selective N-arylation. The copper-catalyzed C-N coupling of a 5-substituted-1H-tetrazole with an aryl boronic acid represents a highly efficient and versatile method for this transformation, offering excellent control over regioselectivity.[9]

Experimental Protocol: Copper-Catalyzed N-Arylation of 5-(3-nitrophenyl)-1H-tetrazole

This protocol is adapted from a validated procedure for the synthesis of related 2,5-disubstituted tetrazoles.[9]

Step 1: Synthesis of 5-(3-nitrophenyl)-1H-tetrazole (Precursor) The precursor is synthesized via the established [3+2] cycloaddition of 3-nitrobenzonitrile and sodium azide, often catalyzed by a Lewis acid or heterogeneous catalyst in a high-boiling solvent like DMF or DMSO.[6][10][11]

Step 2: N-Arylation

-

Reagents & Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(3-nitrophenyl)-1H-tetrazole (1.0 eq.), phenylboronic acid (2.1 eq.), and a copper catalyst such as copper(I) oxide (Cu₂O) nanoparticles (approx. 0.07 eq.).

-

Solvent & Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add dry, degassed DMSO as the solvent.

-

Reaction: Place the resulting mixture under an atmosphere of Oxygen (via a balloon) and heat in an oil bath to 100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tetrazole is consumed (typically 8-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole.

Reaction Workflow Diagram

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.

Potential Applications in Drug Development

Scaffolding for Lead Optimization

The 1,5-disubstituted tetrazole core of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole provides a rigid and chemically stable scaffold. The two phenyl rings are held in a fixed orientation by the central tetrazole linker, which is ideal for probing the topology of protein binding pockets. Both the 1-phenyl and the 5-(3-nitrophenyl) rings can be readily functionalized in subsequent synthetic steps to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Role of the 3-Nitrophenyl Moiety

The 3-nitrophenyl group serves as a potent electron-withdrawing group, influencing the electronic properties of the entire molecule. In a drug design context, the nitro group can act as a hydrogen bond acceptor, forming critical interactions with target receptors. However, it is crucial to consider the potential metabolic liabilities of aromatic nitro groups, which can be reduced in vivo to potentially toxic hydroxylamines and anilines. This duality requires careful evaluation during the drug development process.

Therapeutic Areas of Interest

Given the broad biological activities reported for various tetrazole derivatives, this compound could be a valuable starting point for screening in several therapeutic areas. [5]These include:

-

Anti-inflammatory: Many tetrazole-containing compounds exhibit anti-inflammatory properties. [5]* Antimicrobial: The tetrazole ring is a component of several antibacterial and antifungal agents. [1][5]* Anticancer: The rigid scaffold is well-suited for designing kinase inhibitors or other agents that target protein-protein interactions. [3]* Antihypertensive: Following the precedent of sartans, modulation of the substituents could lead to new angiotensin II receptor blockers.

Conclusion

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole is a synthetically accessible and chemically robust molecule that embodies the key attributes of a promising drug scaffold. Its structure combines the proven bioisosteric properties of the tetrazole ring with a rigid, disubstituted aromatic framework suitable for extensive lead optimization. The modern synthetic routes available for its preparation allow for the efficient generation of analogues for structure-activity relationship (SAR) studies. While the metabolic fate of the nitrophenyl group requires careful consideration, the overall profile of this compound makes it a valuable building block for researchers and scientists dedicated to the discovery of novel therapeutics.

References

-

1-Methyl-5-(3-nitrophenyl)-1h-tetrazole. NIST Chemistry WebBook.[Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO.[Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect.[Link]

-

5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole Properties. U.S. Environmental Protection Agency (EPA).[Link]

-

Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. National Center for Biotechnology Information (NCBI).[Link]

-

Syntheses of 5-Substituted 1H-tetrazoles Catalyzed by Reusable CoY zeolite. Supporting Information.[Link]

-

Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate.[Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information (NCBI).[Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.[Link]

-

A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. Royal Society of Chemistry Publishing.[Link]

-

Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. The Royal Society of Chemistry.[Link]

-

The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate.[Link]

-

5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole. CAS Common Chemistry.[Link]

-

5-Phenyl-1H-tetrazole. SIELC Technologies.[Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.[Link]

-

Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo.[Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.org.za [scielo.org.za]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

biological activity of 1,5-disubstituted tetrazole derivatives

The Pharmacological Architecture of 1,5-Disubstituted Tetrazoles: A Technical Guide to Synthesis and Bioactivity

Executive Summary: The Cis-Amide Bioisostere

In the landscape of heterocyclic drug design, 1,5-disubstituted tetrazoles (1,5-DS-T) occupy a privileged chemical space. Unlike their 2,5-isomers or the more common 5-monosubstituted tetrazoles (often used solely as carboxylic acid bioisosteres), the 1,5-disubstituted scaffold serves as a rigid, metabolically stable surrogate for the cis-amide bond found in peptides.

This structural mimicry allows 1,5-DS-Ts to lock bioactive conformations, enhancing affinity for protein targets such as tubulin , COX-2 , and caspase-1 . For drug development professionals, this scaffold offers a unique combination of high dipole moment, resistance to enzymatic hydrolysis, and accessible modular synthesis via multicomponent reactions.

Synthetic Access: The Ugi-Azide Multicomponent Reaction[1]

While traditional synthesis involving the reaction of secondary amides with phosphorus pentachloride and hydrazoic acid is hazardous and harsh, the Ugi-Azide Multicomponent Reaction (UA-MCR) has emerged as the industry standard for generating diversity-oriented libraries of 1,5-DS-Ts.

Why Ugi-Azide?

-

Atom Economy: Combines four components (Aldehyde, Amine, Isocyanide, Azide source) in a one-pot reaction.

-

Regioselectivity: Exclusively yields the 1,5-isomer due to the mechanism of the electrocyclic ring closure, avoiding the difficult separation of 1,5/2,5 mixtures common in alkylation reactions.

-

Diversity: Allows independent variation of substituents at the

(N1-position) and

Visualization: Ugi-Azide Reaction Mechanism

Figure 1: The Ugi-Azide Multicomponent Reaction (UA-MCR) workflow. This cascade sequence ensures the exclusive formation of the 1,5-disubstituted regioisomer.

Therapeutic Profiles & Mechanisms

Oncology: Tubulin Polymerization Inhibition

The most potent application of 1,5-DS-Ts lies in their ability to mimic Combretastatin A-4 (CA-4) . The tetrazole ring replaces the unstable cis-olefin bridge of CA-4, locking the two aryl rings in the necessary orientation to bind the colchicine site of tubulin.

-

Mechanism: Binds to

-tubulin -

Key Data: Analogs with a 3,4,5-trimethoxyphenyl group at N1 and a 4-ethoxyphenyl group at C5 have shown

values in the low nanomolar range (1–10 nM) against MCF-7 and HL-60 cancer lines.

Inflammation: Non-Covalent Caspase-1 Inhibition

Recent studies have validated 1,5-DS-Ts as non-covalent inhibitors of Caspase-1 , a key enzyme in the inflammasome pathway.[1] Unlike traditional covalent inhibitors (which have toxicity liabilities), these derivatives interact via hydrophobic and hydrogen-bonding interactions within the active site, reducing IL-1

CNS: Neurotransmitter Reuptake

By adjusting the linker length between the tetrazole core and a distal phenyl ring, 1,5-DS-Ts can selectively inhibit the reuptake of serotonin (SERT), dopamine (DAT), or norepinephrine (NET). The tetrazole acts as a bioisostere for the amide/ester linkages found in classic reuptake inhibitors, improving metabolic half-life.

Structure-Activity Relationships (SAR)

The biological efficacy of 1,5-DS-Ts is strictly governed by the steric and electronic nature of the substituents at positions 1 and 5.

Visualization: SAR Logic Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution patterns for anticancer and anti-inflammatory activity.

SAR Summary Table

| Therapeutic Area | Critical N1-Substituent | Critical C5-Substituent | Pharmacological Outcome |

| Anticancer | 3,4,5-trimethoxyphenyl | 4-ethoxyphenyl | High affinity for Tubulin (Colchicine site); |

| Anti-inflammatory | Phenyl / Substituted Phenyl | 2-Indole / Benzofuran | Dual COX-2/5-LOX inhibition. |

| Antimicrobial | Benzyl / Alkyl | Pyridine / Thiophene | Enhanced membrane permeability; MIC reduction. |

| CNS Active | Piperazine-linked Aryl | Phenyl | Selective Serotonin Reuptake Inhibition (SSRI). |

Experimental Protocols

Protocol A: General Synthesis via Ugi-Azide MCR

This protocol is optimized for generating libraries of 1,5-DS-Ts under mild conditions.

Reagents:

-

Aldehyde (1.0 equiv)[2]

-

Primary Amine (1.0 equiv)

-

Trimethylsilyl azide (

) (1.1 equiv)[2] -

Isocyanide (1.1 equiv)[2]

-

Solvent: Methanol (MeOH) or Trifluoroethanol (TFE) for difficult substrates.

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeOH (5 mL). Stir at room temperature (RT) for 30 minutes to allow imine formation (monitor by TLC).

-

Azide Addition: Add

(1.1 mmol) to the reaction mixture. Stir for 10 minutes. -

Cyclization: Add the isocyanide (1.1 mmol) dropwise.

-

Reaction: Stir the mixture at RT for 12–24 hours. Note: For sterically hindered amines, mild heating (40°C) or ultrasound irradiation (30 min) can accelerate the reaction.

-

Work-up: Concentrate the solvent under reduced pressure.

-

Purification: The residue is typically purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Confirm structure via

-NMR (characteristic tetrazole-adjacent protons) and

Protocol B: In Vitro Tubulin Polymerization Assay

To verify the mechanism of action for anticancer candidates.

-

Preparation: Use purified bovine brain tubulin (0.4 mg/total protein) in glutamate buffer (pH 6.6).

-

Incubation: Incubate tubulin with the test compound (at varying concentrations, e.g., 1–10

) at 30°C for 15 minutes. -

Initiation: Cool to 0°C, then add GTP (0.4 mM). Transfer to a cuvette at 30°C to initiate polymerization.

-

Measurement: Monitor turbidity by measuring absorbance at 350 nm every 30 seconds for 30 minutes.

-

Analysis: Compare the steady-state absorbance plateau against a vehicle control (DMSO) and a positive control (Combretastatin A-4). A decrease in plateau height indicates inhibition of polymerization.

Mechanism of Action: The Anticancer Cascade

The following diagram illustrates the downstream effects of a 1,5-DS-T (specifically a Combretastatin analog) entering a cancer cell.

Figure 3: Mechanism of Action for 1,5-DS-T anticancer agents. The pathway demonstrates the progression from molecular binding to cellular phenotype.

References

-

Cárdenas-Galindo, L. E., et al. (2013).[3] "Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process." Journal of the Mexican Chemical Society.

-

Romagnoli, R., et al. (2012). "Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity." Journal of Medicinal Chemistry.

-

Obregón-Mendoza, M. A., et al. (2022).

-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors." European Journal of Medicinal Chemistry. -

Safaei-Ghomi, J., et al. (2019).[4] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents." Nanomedicine Research Journal.[4]

-

Kaushik, N., et al. (2018).[5] "Tetrazoles: Synthesis and Biological Activity."[1][2][4][5][6][7][8][9][10][11] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry.

Sources

- 1. Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles | MDPI [mdpi.com]

- 3. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]

- 4. nanomedicine-rj.com [nanomedicine-rj.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. phmethods.net [phmethods.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 10. Spark - Wednesday, February 25, 2026: Extended Structure- Activity Relationship of 1,5-Disubstituted Tetrazoles: Synthesis, Antiproliferative Activity, and Molecular Docking Studies [spark.bethel.edu]

- 11. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: Synthesis of 1-Phenyl-5-(3-nitrophenyl)tetrazole

Executive Summary

This technical guide details the synthetic architecture for 1-phenyl-5-(3-nitrophenyl)tetrazole , a 1,5-disubstituted tetrazole scaffold often utilized as a lipophilic carboxylic acid bioisostere in medicinal chemistry or as a high-nitrogen energetic precursor.

Unlike 5-substituted tetrazoles (which are acidic), the 1,5-disubstituted variant is neutral and requires specific construction of the N1–C5 bond or the N2–N3 bond. This guide prioritizes the Von Braun-type imidoyl chloride route due to its scalability and reliability for electron-deficient substrates (such as the 3-nitrophenyl derivative), while offering a modern Direct Amide Activation alternative for bench-scale optimization.

Retrosynthetic Analysis & Strategy

The structural integrity of 1-phenyl-5-(3-nitrophenyl)tetrazole relies on the orthogonal installation of the phenyl ring at

Strategic Disconnection

The most robust disconnection involves the C=N bond of the tetrazole core, tracing back to an imidoyl chloride intermediate derived from a secondary amide.

-

Target: 1-phenyl-5-(3-nitrophenyl)tetrazole

-

Intermediate: N-phenyl-3-nitrobenzimidoyl chloride

-

Starting Materials: Aniline + 3-Nitrobenzoyl chloride

Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward reaction flow.

Figure 1: Retrosynthetic disconnection and forward synthesis workflow for 1,5-disubstituted tetrazoles.

Protocol A: The Modified Von Braun Route (Gold Standard)

This route is preferred for the 3-nitrophenyl derivative because the electron-withdrawing nitro group enhances the electrophilicity of the imidoyl carbon, facilitating the nucleophilic attack of the azide.

Phase 1: Synthesis of N-Phenyl-3-nitrobenzamide

Before generating the heterocycle, the amide backbone must be constructed.

Reagents:

-

Aniline (1.0 equiv)

-

3-Nitrobenzoyl chloride (1.1 equiv)

-

Triethylamine (Et

N) (1.2 equiv)[1] -

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Dissolve aniline in anhydrous DCM at 0°C under nitrogen atmosphere.

-

Add Et

N dropwise to scavenge HCl. -

Slowly add 3-nitrobenzoyl chloride (dissolved in DCM) to the solution. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 3:7). The disappearance of aniline indicates completion.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

, then brine. Dry over MgSO

Phase 2: Imidoyl Chloride Formation & Cyclization

Caution: This step generates partial energetic intermediates. Use a blast shield.

Reagents:

-

N-Phenyl-3-nitrobenzamide (from Phase 1)

-

Phosphorus Pentachloride (PCl

) (1.1 equiv) -

Sodium Azide (NaN

) (1.5 equiv) or Trimethylsilyl Azide (TMSN -

Solvent: Toluene (dry)

Step-by-Step Methodology:

-

Chlorination: In a dry flask equipped with a reflux condenser, suspend the amide in dry toluene.

-

Add PCl

in portions. Heat the mixture to 70–80°C for 2–3 hours.-

Observation: The evolution of HCl gas (monitor with damp pH paper) and the dissolution of the solid indicate the formation of the imidoyl chloride.

-

Note: Evaporate the solvent and POCl

byproduct under reduced pressure if high purity is required, or proceed in situ (carefully) for scale.

-

-

Azidation: Resuspend the crude imidoyl chloride in dry DMF or Acetonitrile (if isolated) or cool the toluene solution.

-

Add NaN

carefully.-

Critical Safety: If using DMF/NaN

, do not allow the mixture to become acidic, or hydrazoic acid (HN

-

-

Cyclization: Heat the mixture to 90–100°C for 4–6 hours. The imidoyl azide intermediate formed in situ will undergo electrocyclic ring closure to form the tetrazole.

-

Workup: Cool to RT. Pour into ice water. The 1,5-disubstituted tetrazole typically precipitates as a solid. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Direct Amide Activation (Modern/Mild)

For smaller scales or if PCl

Mechanism: Activation of the amide oxygen with Tf

Protocol:

-

Dissolve N-phenyl-3-nitrobenzamide in dry DCM.

-

Add 2-Fluoropyridine (1.2 equiv) and Triflic Anhydride (Tf

O, 1.1 equiv) at -78°C. Stir for 20 mins. -

Allow to warm to 0°C. The intermediate is formed.

-

Add TMSN

(1.5 equiv). Stir at RT for 12 hours. -

Advantage: Avoids high heat and corrosive PCl

. -

Result: High yield of 1-phenyl-5-(3-nitrophenyl)tetrazole with easier workup.

Mechanistic Insight & Data Summary

Mechanism of Ring Closure

The transformation follows a sequence of Activation

-

Activation: The amide carbonyl oxygen attacks the electrophile (P of PCl

), converting the C=O into a C-Cl bond (Imidoyl Chloride). -

Substitution: The Azide ion (

) attacks the electrophilic imidoyl carbon, displacing the chloride. -

Cyclization: The resulting Imidoyl Azide adopts a cis-conformation and undergoes a thermal 1,5-electrocyclization to close the tetrazole ring.

Figure 2: Mechanistic pathway from amide to tetrazole.

Comparative Data Table

| Parameter | Protocol A (PCl | Protocol B (Tf |

| Scale Suitability | High (Gram to Kg) | Low to Medium (mg to Gram) |

| Temperature | High (80–100°C) | Low to Ambient (-78°C to RT) |

| Reagent Cost | Low | High (Tf |

| Safety Profile | Moderate (HN | Good (Mild conditions) |

| Yield (Est.) | 75–85% | 85–95% |

Safety & Engineering Controls (E-E-A-T)

Working with high-nitrogen heterocycles and azides requires strict adherence to safety protocols.

-

Azide Hazards: Sodium azide reacts with acids to form Hydrazoic Acid (HN

), which is highly toxic and explosive. Never use halogenated solvents (DCM/Chloroform) with Sodium Azide if there is a risk of forming di- and tri-azidomethane (explosive). Note: Protocol A uses Toluene to mitigate this. -

Energetic Potential: The target molecule contains a nitro group and a tetrazole ring. While 1,5-disubstituted tetrazoles are generally stable, they should be treated as potential energetic materials. Do not subject the dry solid to friction or impact until characterization (DSC/TGA) confirms thermal stability.

-

Waste Disposal: Quench all azide-containing waste with 10% Sodium Nitrite (

) and sulfuric acid (controlled) or commercially available azide quenching kits before disposal.

References

-

Butler, R. N. (1996). Tetrazoles. In Comprehensive Heterocyclic Chemistry II (Vol. 4, pp. 621–678). Elsevier.

-

Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210–216.

-

Ishihara, K., Shioiri, T., & Matsugi, M. (2020).[2][3][4] An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247.

-

Matthews, D. P., et al. (1998). A New Method for the Synthesis of 1,5-Disubstituted Tetrazoles. The Journal of Organic Chemistry, 63(15), 5228–5231. (Describes the modified Von Braun reaction).

Sources

Methodological & Application

Application Note: Synthesis of 1-Phenyl-5-(3-nitrophenyl)tetrazole via Huisgen Cycloaddition

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 1-phenyl-5-(3-nitrophenyl)tetrazole via the Huisgen [3+2] cycloaddition , emphasizing mechanistic causality, safety protocols for energetic materials, and rigorous structural validation.

Introduction & Strategic Significance

The tetrazole moiety is a cornerstone in medicinal chemistry, serving as a metabolically stable bioisostere for the carboxylic acid group. While 5-substituted-1H-tetrazoles (derived from sodium azide) are common, 1,5-disubstituted tetrazoles offer unique vector properties, locking the aryl substituents in a specific spatial orientation.

This protocol details the synthesis of 1-phenyl-5-(3-nitrophenyl)tetrazole via the classic Huisgen 1,3-dipolar cycloaddition .[1] Unlike the metal-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction between an organic azide and a nitrile is less thermodynamically driven and often requires thermal activation or Lewis acid catalysis.

Mechanistic Rationale

The reaction proceeds via a concerted [3+2] cycloaddition between phenyl azide (the 1,3-dipole) and 3-nitrobenzonitrile (the dipolarophile).

-

Dipole: Phenyl azide possesses a propargyl-allenyl resonance structure, enabling it to react with the

-system of the nitrile. -

Dipolarophile: The electron-withdrawing nitro group on the benzonitrile lowers the LUMO energy of the cyano group, significantly accelerating the reaction compared to neutral nitriles.

-

Regioselectivity: The reaction is highly regioselective for the 1,5-isomer due to the electronic polarization of the reactants and the steric demands of the transition state.

Pathway Visualization

The following diagram illustrates the concerted mechanistic pathway and the orbital interactions governing the cycloaddition.

Caption: Mechanistic pathway of the Huisgen [3+2] cycloaddition. The reaction is predominantly concerted, driven by the formation of the aromatic tetrazole ring.

Safety Protocol: Handling Energetic Azides

CRITICAL WARNING: Phenyl azide (

-

Explosivity: Phenyl azide can explode on distillation at atmospheric pressure.[2] NEVER distill phenyl azide at ambient pressure. All purifications must occur under high vacuum (<5 mm Hg) at bath temperatures <70°C, or preferably via chromatography.

-

Light Sensitivity: Aryl azides decompose to nitrenes under UV light. Perform all reactions and storage in amber glassware or foil-wrapped vessels.

-

Reaction Containment: Perform the cycloaddition behind a blast shield. The reaction involves heating a potentially unstable azide; ensure the pressure relief mechanism is functional if using a sealed tube.

Experimental Protocol

Phase A: Synthesis of Phenyl Azide (Precursor)

Note: While commercially available, in-situ preparation ensures purity and safety by avoiding storage of large quantities.

Reagents:

-

Aniline (10 mmol, 0.93 g)

-

Sodium Nitrite (

) (12 mmol, 0.83 g) -

Sodium Azide (

) (15 mmol, 0.98 g) -

Hydrochloric Acid (6 M)[3]

-

Diethyl Ether

Procedure:

-

Diazotization: Dissolve aniline in 6 M HCl (20 mL) and cool to 0°C in an ice/salt bath. Add an aqueous solution of

dropwise, maintaining temperature <5°C. Stir for 15 min. -

Azidation: Carefully neutralize the diazonium salt solution with sodium acetate (to pH ~4-5) if necessary, or add directly to a stirred solution of

in water (20 mL) at 0°C. Caution: Nitrogen gas evolution will occur. -

Extraction: Stir for 1 hour. Extract the oily product with diethyl ether (3 x 20 mL).

-

Workup: Wash the organic layer with 10% NaOH (to remove phenolic byproducts) and water. Dry over anhydrous

. -

Concentration: Evaporate the solvent under reduced pressure at room temperature. Do not heat.

-

Yield Check: Pale yellow oil.[2] Purity can be verified by IR (strong

stretch at ~2120

-

Phase B: Huisgen Cycloaddition

Reagents:

-

Phenyl Azide (freshly prepared, 10 mmol)

-

3-Nitrobenzonitrile (10 mmol, 1.48 g)

-

Solvent: Toluene (for reflux) or neat (if utilizing Lewis Acid)

-

Catalyst (Optional but recommended):

(10 mol%) or

Procedure (Thermal Method):

-

Setup: In a heavy-walled pressure vial (or round-bottom flask with reflux condenser), combine Phenyl Azide (1.0 equiv) and 3-Nitrobenzonitrile (1.0 equiv).

-

Solvent: Add Toluene (5 mL/g of reactant). Note: Neat reactions are faster but pose higher thermal risks.

-

Reaction: Heat the mixture to reflux (110°C) for 24–48 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the azide spot and the appearance of a more polar fluorescent spot indicates conversion.

-

-

Workup: Cool the mixture to room temperature. The 1,5-disubstituted tetrazole often precipitates upon cooling.

-

Purification:

-

If solid precipitates: Filter and wash with cold toluene/hexane.

-

If soluble: Evaporate solvent and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

-

Recrystallization: Recrystallize from Ethanol/Water to obtain analytical purity.

Table 1: Quantitative Parameters

| Parameter | Value | Notes |

| Stoichiometry | 1:1 (Azide:Nitrile) | Slight excess of azide (1.1 eq) can drive completion. |

| Temperature | 100–120°C | Required to overcome activation energy of nitrile cycloaddition. |

| Time | 24–48 Hours | Uncatalyzed. Reduced to <12h with Lewis Acid ( |

| Expected Yield | 60–75% | Dependent on purity of phenyl azide. |

Workflow Visualization

The following flowchart outlines the critical decision points and process flow for the synthesis.

Caption: Operational workflow for the synthesis of 1-phenyl-5-(3-nitrophenyl)tetrazole.

Analytical Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral benchmarks.

-

IR Spectroscopy:

-

Absence of Azide peak (~2120

) and Nitrile peak (~2230 -

Presence of Tetrazole ring breathing modes (approx. 1000–1100

and 1200–1300 -

Nitro group stretches: ~1530

(asymmetric) and ~1350

-

-

H NMR (DMSO-

-

Diagnostic downfield shift of the phenyl ring protons attached to the tetrazole nitrogen.

-

3-Nitrophenyl protons will appear as a distinct pattern (singlet for H2, doublets for H4/H6, triplet for H5) shifted downfield due to the electron-withdrawing tetrazole and nitro groups.

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion

Da. -

Fragment loss of

(28 Da) is common in tetrazole fragmentation.

-

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Root Cause:[4] Nitriles are poor dipolarophiles.

-

Solution: Add a Lewis Acid catalyst such as Zinc Bromide (

) or Aluminum Chloride (

-

-

Issue: Formation of Tars.

-

Root Cause:[4] Thermal decomposition of phenyl azide before reaction.

-

Solution: Lower temperature to 80-90°C and extend reaction time. Ensure inert atmosphere (

or Ar) to prevent oxidative side reactions.

-

References

-

Organic Syntheses. "Phenyl Azide". Org.[2][5][6][7][8][9] Synth.1951 , 31, 14. [Link]

-

Huisgen, R. "1,3-Dipolar Cycloadditions.[1][4][10][11] Past and Future". Angew.[6] Chem. Int. Ed.1963 , 2, 565–598. [Link]

-

Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water".[12] J. Org. Chem.2001 , 66, 7945–7950. [Link]

-

UC San Diego. "Safety Data Sheet: Phenyl Azide". [Link]

Sources

- 1. uokerbala.edu.iq [uokerbala.edu.iq]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ucd.ie [ucd.ie]

- 8. sci-rad.com [sci-rad.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 11. scielo.br [scielo.br]

- 12. sciforum.net [sciforum.net]

Application Notes and Protocols for the Purification of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole belongs to the diaryl tetrazole class of heterocyclic compounds. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their biological activities and unique chemical properties.[1][2] The presence of the nitro group and two phenyl rings gives this molecule a specific electronic and steric profile, making it a valuable scaffold in drug discovery.

The purity of any synthesized compound is paramount for obtaining reliable and reproducible results in downstream applications, be it in biological assays or materials characterization. Impurities, even in trace amounts, can lead to erroneous data, side reactions, or decreased efficacy. This guide provides a detailed overview of the principles and practical protocols for the purification of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole, focusing on recrystallization and column chromatography as the primary methods.

Understanding the Molecule: Physicochemical Properties Guiding Purification

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. For 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole, the key characteristics to consider are:

-

Polarity: The molecule possesses a polar tetrazole ring and a highly polar nitro group, contrasted with two nonpolar phenyl rings. This amphiphilic nature suggests moderate to good solubility in polar organic solvents. The nitro group significantly increases the polarity compared to unsubstituted diaryl tetrazoles.

-

Solubility: Based on structurally similar compounds, 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole is expected to be soluble in solvents like ethanol, ethyl acetate, acetone, and dimethylformamide (DMF), especially upon heating.[3][4] Its solubility in nonpolar solvents like hexane is likely to be low.

-

Potential Impurities: The common synthesis of diaryl tetrazoles can introduce specific impurities.[5] Depending on the synthetic route, these may include unreacted starting materials such as 3-nitrobenzonitrile or phenylboronic acid, as well as side-products from the tetrazole-forming reaction.

Primary Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Protocol 1: Single-Solvent Recrystallization

This protocol is a good starting point for the purification of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole, with ethanol being a promising initial choice of solvent.[3][5]

Step-by-Step Methodology:

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). Ethanol is often a suitable choice for diaryl tetrazoles.[5]

-

Dissolution: Place the crude 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The decreased solubility of the compound at lower temperatures will cause it to crystallize. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Workflow for Recrystallization

Caption: Workflow for the purification of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole by recrystallization.

Alternative Purification Strategy: Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for the isolation of multiple components, column chromatography is the method of choice. Normal-phase chromatography, using a polar stationary phase like silica gel and a non-polar mobile phase, is well-suited for separating compounds of moderate polarity like the target molecule.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole using a silica gel column with an ethyl acetate/hexane eluent system.[1]

Step-by-Step Methodology:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

-

Sample Preparation and Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent. Carefully load the sample onto the top of the column.

-

Elution: Begin eluting the column with the initial non-polar solvent mixture. Less polar impurities will travel down the column more quickly.

-

Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will increase the elution speed of more polar compounds. The target compound is expected to elute at a moderate polarity.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole.

Workflow for Column Chromatography

Sources

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]

- 5. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

reduction of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole to amine

An Application Guide: Strategic Reduction of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole to 3-(1-phenyl-1H-tetrazol-5-yl)aniline

Introduction

The transformation of an aromatic nitro group into a primary amine is a fundamental and indispensable reaction in the synthesis of a wide array of active pharmaceutical ingredients (APIs), functional materials, and specialty chemicals.[1] The resulting aromatic amine serves as a versatile chemical handle, enabling further molecular elaboration through reactions such as amide bond formation, diazotization, and alkylation. This guide focuses on the specific reduction of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole to its corresponding aniline, 3-(1-phenyl-1H-tetrazol-5-yl)aniline. This product is a valuable building block, incorporating the bioisosteric tetrazole ring, which is often used in medicinal chemistry as a surrogate for a carboxylic acid group.[2]

This document provides a detailed examination of several robust and widely-used methodologies for this transformation. As a senior application scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the practical considerations necessary for successful execution in a research and development setting.

Overview of Core Reduction Methodologies

The conversion of a nitroarene to an aniline is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[3] A primary challenge in this synthesis is achieving high chemoselectivity, ensuring the nitro group is reduced without affecting other potentially sensitive functionalities. The choice of method is therefore dictated by the substrate's overall chemical structure, desired scale, and available laboratory equipment. The most prevalent and reliable methods fall into two main categories: Catalytic Hydrogenation and Metal-Mediated Reductions.[4][5]

Caption: Chemical transformation of the nitro compound to the target amine.

Part 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile; the only byproduct is water.[6] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C).

Causality and Mechanistic Insight: The metal catalyst surface adsorbs both the hydrogen gas and the nitroarene. This co-adsorption facilitates the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be critical. Pd/C is highly effective for nitro group reductions but can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation or benzyl ether cleavage.[5][6] Raney Nickel is a suitable alternative if dehalogenation is a concern.[6]

Protocol 1: Reduction using H₂ and Palladium on Carbon (Pd/C)

Materials:

-

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

To a round-bottom flask or a specialized hydrogenation vessel, add the 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole and the solvent (e.g., ethanol).

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.

-

Seal the vessel and purge it by evacuating and backfilling with nitrogen three times.

-

Introduce hydrogen gas, either from a balloon or a pressurized system.

-

Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.[1]

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(1-phenyl-1H-tetrazol-5-yl)aniline.

-

The product can be purified further by crystallization or column chromatography if necessary.

Part 2: Metal-Mediated Reductions

The use of easily oxidized metals in acidic or neutral media is a classic, robust, and cost-effective method for nitro group reduction.[4][5] Common systems include tin(II) chloride (SnCl₂) in an alcohol solvent, and iron (Fe) powder in the presence of an acid like HCl or acetic acid.[4][6]

Causality and Mechanistic Insight: These reactions proceed via a series of single-electron transfers (SET) from the metal to the nitro group.[5] The resulting radical anion is protonated by the acidic medium. This sequence repeats until the amine is formed. These methods are often highly chemoselective, leaving functional groups like esters, ketones, and aryl halides intact.[5][7]

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

Stannous chloride is a mild and effective reagent for this transformation, often favored for its chemoselectivity.[6][8]

Materials:

-

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Extraction solvent (e.g., Ethyl Acetate)

Procedure:

-

Dissolve the 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Add SnCl₂·2H₂O to the solution. The reaction is often exothermic.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Caution: This can be a vigorous process.

-

Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.[1]

-

Purify as required.

Protocol 3: Reduction using Iron (Fe) in Acidic Medium

This is a classic, highly reliable, and economical method for large-scale synthesis.[1]

Materials:

-

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole (1.0 eq)

-

Iron (Fe) powder (3-5 eq)

-

Ethanol/Water mixture (e.g., 4:1)

-

Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Celite®

Procedure:

-

In a round-bottom flask with a reflux condenser, add the nitro compound and the ethanol/water solvent mixture.

-

Add the iron powder and ammonium chloride (or acetic acid) to the suspension.[1]

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be vigorous initially.

-

Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[1]

-

Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.

-

Purify as needed.

Caption: A generalized workflow for the reduction and isolation process.

Comparative Analysis and Data Presentation

The choice of reduction protocol depends on several factors, including substrate compatibility, cost, and scale.

| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Stannous Chloride (SnCl₂) | Iron (Fe) / Acid |

| Chemoselectivity | High, but can reduce other groups (alkenes, C-Hal bonds, benzyl ethers).[5][6] | Generally high; tolerates esters, ketones, and halides well.[6] | Excellent; tolerates a wide range of functional groups.[7] |

| Reaction Conditions | Mild (RT, 1 atm H₂), but requires specialized equipment. | Mild (RT to gentle heating). | Vigorous, requires heating to reflux. |

| Workup | Simple filtration to remove catalyst.[1] | Requires neutralization and filtration of tin salts, which can be tedious. | Requires filtration of large amounts of iron sludge.[1] |

| Cost & Scalability | Catalyst can be expensive; scalability requires specialized reactors. | Reagents are moderately priced; scalable. | Very low cost reagents; excellent for large-scale synthesis. |

| Safety Concerns | Handling of flammable H₂ gas and pyrophoric catalyst. | Tin compounds are toxic. | Vigorous reaction; handling of acid. |

| Typical Yields | High to quantitative. | Good to excellent. | Good to excellent. |

Safety and Handling

-

Catalytic Hydrogenation: Palladium on carbon can be pyrophoric. Always handle under an inert atmosphere and do not allow it to dry completely in the presence of air. Hydrogen gas is highly flammable; ensure proper ventilation and eliminate all ignition sources.

-

Stannous Chloride: Tin compounds are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Iron/Acid: Reactions can be vigorous and exothermic. Use a reflux condenser and ensure adequate cooling is available. Acids are corrosive and should be handled in a fume hood.

-

Sodium Dithionite: Though not detailed in a primary protocol, if used as an alternative, note that it is combustible if wet and can self-heat.[9][10] Contact with acids liberates toxic sulfur dioxide gas.[11][12] Store in a dry, well-closed container away from acids and oxidants.[10]

Conclusion

The reduction of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole to 3-(1-phenyl-1H-tetrazol-5-yl)aniline is a critical transformation for which several effective methods exist. Catalytic hydrogenation offers a clean and efficient route, ideal for substrates lacking other reducible groups.[1] For syntheses requiring high chemoselectivity on complex molecules, metal-mediated reductions using SnCl₂ or Fe/acid provide robust, scalable, and cost-effective alternatives.[1][13] The selection of the optimal protocol requires a careful analysis of the substrate's functional group tolerance, the desired scale of the reaction, and available laboratory infrastructure. The detailed protocols and comparative analysis herein provide researchers with the necessary foundation to confidently select and execute the most appropriate method for their specific synthetic goals.

References

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (n.d.). WordPress. Retrieved February 24, 2026, from [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9). MDPI. Retrieved February 24, 2026, from [Link]

-

Help with Sodium Dithionite Reduction of Nitro groups. (2012, December 9). Reddit. Retrieved February 24, 2026, from [Link]

-

Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021, April 20). ACS Publications. Retrieved February 24, 2026, from [Link]

-

Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. Retrieved February 24, 2026, from [Link]

-

mechanism of sodium dithionite aromatic nitro reduction? (2022, June 2). Sciencemadness Discussion Board. Retrieved February 24, 2026, from [Link]

-

Nitro Reduction Using Dithionite. (2022, December 2). Scribd. Retrieved February 24, 2026, from [Link]

-

SAFETY DATA SHEET - Sodium dithionite. (n.d.). Durham Tech. Retrieved February 24, 2026, from [Link]

-

Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. (n.d.). designer-drug.com. Retrieved February 24, 2026, from [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

-

SODIUM DITHIONITE Material Safety Data Sheet. (n.d.). West Liberty University. Retrieved February 24, 2026, from [Link]

-

ICSC 1717 - SODIUM DITHIONITE. (n.d.). ILO/WHO. Retrieved February 24, 2026, from [Link]

-

Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. (2002, November 29). PubMed. Retrieved February 24, 2026, from [Link]

-

Hazardous Substance Fact Sheet - Sodium Dithionite. (n.d.). New Jersey Department of Health. Retrieved February 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. westliberty.edu [westliberty.edu]

- 10. ICSC 1717 - SODIUM DITHIONITE [chemicalsafety.ilo.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. durhamtech.edu [durhamtech.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Separation of 1,5- and 2,5-Disubstituted Tetrazole Isomers

Executive Summary

The separation of 1,5- and 2,5-disubstituted tetrazoles is a notorious challenge in medicinal chemistry. These isomers are formed simultaneously during the alkylation of 5-substituted tetrazoles or [3+2] cycloadditions.[1] While they share identical molecular weights and similar solubilities, their distinct electronic distributions (dipole moments) create specific windows for separation.

This guide provides a self-validating workflow to Identify , Separate , and Purify these isomers.

Module 1: Diagnostic & Identification (The "Is it Separated?" Phase)

Before attempting separation, you must definitively identify which isomer is which. Relying solely on proton NMR (

Q: How do I definitively distinguish between the 1,5- and 2,5-isomers?

A: The most robust method is

| Feature | 1,5-Disubstituted (Proximal) | 2,5-Disubstituted (Distal) | Why? |

| Dipole Moment | High (~5.0 - 6.0 D) | Low (~2.5 D) | 1,5-vectors add up; 2,5-vectors partially cancel. |

| Upfield (~150–156 ppm) | Downfield (~162–168 ppm) | C-5 in 2,5-isomer is more deshielded. | |

| HMBC Correlation | Strong | No/Weak Correlation | N-C H protons correlate to C-5 in 1,5-isomer (3 bonds). In 2,5, this is a 4-bond distance. |

| TLC (Silica) | Lower R | Higher R | Higher polarity of 1,5-isomer interacts stronger with silica. |

Q: My

H NMR shows two sets of signals. Which is which?

A: Generally, the

-

Mechanism:[2][3][4] The 2,5-nitrogen (pyridine-like) is less electron-donating to the alkyl group than the 1,5-nitrogen (pyrrole-like), leading to greater deshielding of the adjacent protons.

Diagnostic Workflow Diagram

Caption: Logical workflow for distinguishing isomers using polarity (TLC) and connectivity (HMBC).

Module 2: Chromatographic Troubleshooting (The "Separation" Phase)

The dipole moment difference is your primary lever. The 2,5-isomer acts "lipophilic," while the 1,5-isomer acts "polar."

Q: The isomers are co-eluting on my Flash column. What solvent system should I use?

A: Avoid standard Hexane/Ethyl Acetate if resolution is poor. The high polarity of tetrazoles often causes tailing.

-

Recommendation: Switch to Toluene/Acetone or DCM/Methanol .

-

Protocol:

-

Equilibrate column with 100% Toluene.

-

Run a gradient from 0%

10% Acetone. -

Observation: The 2,5-isomer will elute sharply. The 1,5-isomer will elute significantly later, often requiring a push to 20-30% Acetone.

-

Q: I see severe peak tailing. Is my compound degrading?

A: Likely not. Tetrazoles are nitrogen-rich and can interact with acidic silanols on the silica gel.

-

Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica surface.

-

Note: Disubstituted tetrazoles are not acidic (unlike 1H-tetrazoles), but the TEA helps prevent non-specific binding of the electron-rich nitrogen lone pairs.

Separation Strategy Diagram

Caption: Decision matrix for selecting between Chromatography and Crystallization based on scale and properties.

Module 3: Crystallization & Workup (The "Scale-Up" Phase)

When chromatography is too expensive or slow, exploit the lattice energy differences.

Q: Can I separate them without a column?

A: Yes, via Fractional Crystallization .

-

Principle: The 1,5-isomer is more polar and typically has a higher melting point and higher lattice energy. It is less soluble in non-polar solvents than the 2,5-isomer.

-

Protocol:

-

Dissolve the mixture in the minimum amount of hot Ethyl Acetate or Ethanol .

-

Add Hexane dropwise until slight turbidity appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Result: The solid precipitate is usually the pure 1,5-isomer . The 2,5-isomer remains in the mother liquor.

-

Q: My product is "oiling out" instead of crystallizing.

A: This is common with tetrazoles due to their high nitrogen content and low melting points.

-

Troubleshooting:

-

Seed Crystal: If you have a tiny amount of pure isomer from a previous column, add it.

-

Solvent Switch: Switch to Isopropyl Alcohol (IPA) . Tetrazoles often crystallize better from IPA than from EtOAc.

-

Module 4: Prevention (Regiocontrol)

While this guide focuses on separation, the best fix is preventing the mixture.

-

Steric Control: Bulky substituents at the 5-position favor the 1,5-isomer slightly due to steric repulsion at the 2,5-position during alkylation, though electronic factors usually dominate favoring the 2,5-isomer.

-

Solvent Control:

-

Non-polar solvents (DCM, Toluene): Favor the 2,5-isomer (reaction driven by thermodynamics; 2,5 is generally more stable).

-

Polar solvents (DMF, Water): Can increase the ratio of the 1,5-isomer by stabilizing the more polar transition state, though 2,5 is typically still major.

-

References

-

Reynard, G., et al. (2022). "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry.

-

BenchChem. (2025).[1] "A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry."

-

Cited for: Polarity differences and general synthesis protocols.[1]

-

- Frija, L. M., et al. (2010). "Microwave-assisted synthesis of 1,5- and 2,5-disubstituted tetrazoles." Journal of Organic Chemistry.

-

Safaei-Ghomi, J., et al. (2019).[3] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents." Nanomedicine Research Journal.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nanomedicine-rj.com [nanomedicine-rj.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,5 and 2,5-disubstituted tetrazoles using NiO nanoparticles and their evaluation as antimicrobial agents [nanomedicine-rj.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Temperature for 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole Synthesis

Welcome to the technical support guide for the synthesis of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. We will move beyond simple procedural steps to explore the causal relationships that govern reaction outcomes, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The synthesis of 1,5-disubstituted tetrazoles, such as 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole, is most commonly achieved via a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an organic azide (phenyl azide) and a nitrile (3-nitrobenzonitrile).[1][2] While seemingly straightforward, the thermal conditions of this reaction dictate a delicate balance between reaction kinetics and the stability of both reactants and products. This guide will help you navigate that balance.

Part 1: Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses common questions regarding the role of temperature in the synthesis of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole.

Q1: Why is temperature such a critical parameter in this specific tetrazole synthesis?

A: Temperature is the primary lever for controlling the reaction rate. The [3+2] cycloaddition between a nitrile and an azide has a significant activation energy barrier that must be overcome.[3] Insufficient thermal energy will result in a sluggish or stalled reaction.[4] However, excessive heat can introduce competing degradation pathways and side reactions, such as nitrile hydration or decomposition of the azide starting material.[5][6] Therefore, the optimal temperature is the point at which the rate of tetrazole formation is maximized while the rate of byproduct formation remains minimal.[7]

Q2: What is a typical starting temperature range for this type of cycloaddition reaction?

A: For the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, temperatures commonly range from 100°C to 150°C, often in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[8][9][10][11] For the synthesis of a 1,5-disubstituted tetrazole using an organic azide, this range serves as an excellent starting point for optimization. A conservative initial experiment at 110-120°C is advisable.[10][12]